2-(1-Ethylpiperidin-2-yl)ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

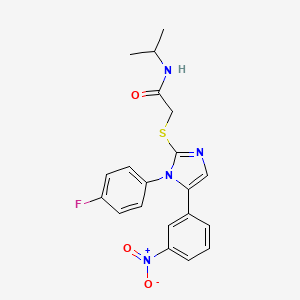

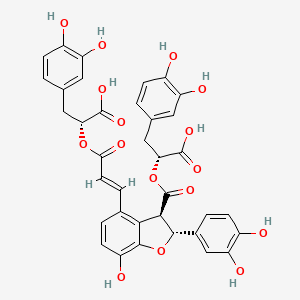

“2-(1-Ethylpiperidin-2-yl)ethan-1-ol” is a versatile chemical compound used in various scientific research applications. Its unique structure allows for diverse uses in fields like pharmaceuticals, organic synthesis, and catalysis. It is a liquid with a molecular weight of 157.26 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code:1S/C9H19NO/c1-2-10-7-4-3-5-9(10)6-8-11/h9,11H,2-8H2,1H3 . This indicates that the compound contains 9 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom. Physical and Chemical Properties Analysis

“this compound” is a liquid with a molecular weight of 157.26 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.科学的研究の応用

Efficient Alcohol Oxidation Systems A study by Xiao-Qiang Li and Chi Zhang (2009) developed an efficient alcohol oxidation system catalyzed by 2,2,6,6-tetramethylpiperidin-l-yloxy (TEMPO) using a recyclable hypervalent iodine(III) reagent. This system, which operates at room temperature, is environmentally friendly and can oxidize a variety of alcohols to their corresponding carbonyl compounds with high yields. This demonstrates the potential application of 2-(1-Ethylpiperidin-2-yl)ethan-1-ol in green chemistry and sustainable processes (Li & Zhang, 2009).

Ethylene Production through Partial Oxidation of Ethane Research by Bodke et al. (1999) explored the partial oxidation of ethane to ethylene using a platinum-tin catalyst. This process, which involves adding large amounts of H2 to the reaction mixture, achieves high selectivity to ethylene at a conversion rate of over 70%. The findings highlight the relevance of this compound in the production of ethylene, a key component in the chemical industry (Bodke et al., 1999).

Synthesis of Ethyl Ethanoate A study by S. Colley et al. (2005) details the synthesis of ethyl ethanoate using a Cu/Cr2O3 catalyst. The process achieved a 95% selectivity to ethyl ethanoate, demonstrating the compound's importance in industrial applications. This study suggests potential uses of this compound in the synthesis of esters (Colley et al., 2005).

Uncatalyzed Reaction of Alkynes Alcaide et al. (2015) conducted research on the metal-free direct cycloaddition of alkynes using 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides. The study underscores the importance of this compound in facilitating uncatalyzed reactions at room temperature, providing a mild and facile protocol for the synthesis of substituted cyclobutenes (Alcaide et al., 2015).

Selective Oxidation of Ethane Research by Hamakawa et al. (1997) investigated the catalytic conversion of ethane to acetaldehyde using an electrochemical membrane system. The study demonstrates the capability of this compound in selective oxidation processes, particularly in the transformation of ethane to valuable chemical compounds (Hamakawa et al., 1997).

特性

IUPAC Name |

2-(1-ethylpiperidin-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-10-7-4-3-5-9(10)6-8-11/h9,11H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBHCXHXXLBHOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCCC1CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(Pyridin-2-yl)piperazin-1-yl)(7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2890323.png)

![N-1,3-benzodioxol-5-yl-2-[(7-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide](/img/structure/B2890325.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2890327.png)

![2-((3-nitrophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2890329.png)

![4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2890333.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2890335.png)

![6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol](/img/structure/B2890338.png)